N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a complex organic compound that features a unique structure combining an isopropylphenyl group, a thiophen-3-yl group, and a furan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-isopropylphenylamine and 5-(thiophen-3-yl)furan-2-carbaldehyde. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism by which N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
- N1-(4-ethylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
- N1-(4-tert-butylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
Uniqueness
N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(2)14-3-5-16(6-4-14)22-20(24)19(23)21-11-17-7-8-18(25-17)15-9-10-26-12-15/h3-10,12-13H,11H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGZUQKXOPCTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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